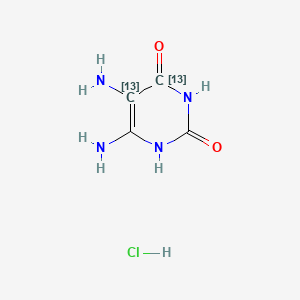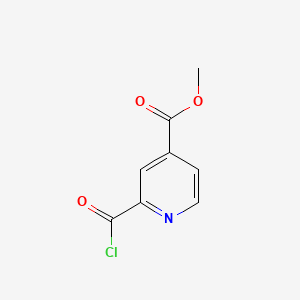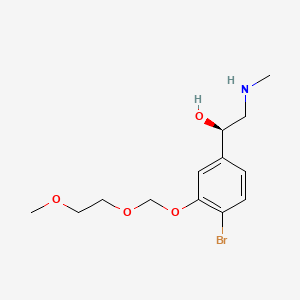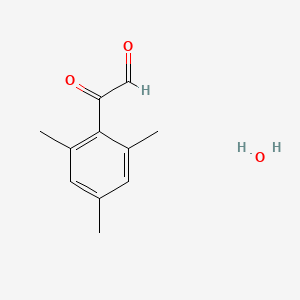
3-Hydroxy-N-desethyl-N-benzyl Lidocaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-N-desethyl-N-benzyl Lidocaine is a derivative of Lidocaine, a well-known local anesthetic. This compound is characterized by the presence of a hydroxy group at the third position, a desethyl group, and a benzyl group attached to the nitrogen atom. It is primarily used in research settings to study the pharmacokinetics and metabolism of Lidocaine and its derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine typically involves the following steps:
N-Benzylation: The starting material, N-desethyl Lidocaine, undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxylation: The benzylated product is then subjected to hydroxylation at the third position using a suitable oxidizing agent like potassium permanganate or osmium tetroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxy compound using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Formation of 3-Keto-N-desethyl-N-benzyl Lidocaine.
Reduction: Reformation of this compound.
Substitution: Various N-alkyl or N-aryl derivatives of Lidocaine.
科学研究应用
3-Hydroxy-N-desethyl-N-benzyl Lidocaine is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Lidocaine derivatives.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Lidocaine.
Toxicology: Assessing the toxicity and safety profile of Lidocaine derivatives.
Analytical Chemistry: Serving as a reference standard in the development of analytical methods for detecting Lidocaine and its metabolites.
作用机制
The mechanism of action of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine is similar to that of Lidocaine. It acts by blocking sodium channels in the neuronal cell membrane, thereby inhibiting the initiation and conduction of nerve impulses. This results in a local anesthetic effect. The hydroxy and benzyl groups may influence the compound’s pharmacokinetics and binding affinity to sodium channels.
相似化合物的比较
Lidocaine: The parent compound, widely used as a local anesthetic.
N-desethyl Lidocaine: A primary metabolite of Lidocaine.
3-Hydroxy Lidocaine: Another hydroxylated derivative of Lidocaine.
Comparison:
Lidocaine vs. 3-Hydroxy-N-desethyl-N-benzyl Lidocaine: While Lidocaine is primarily used for its anesthetic properties, this compound is mainly used in research settings.
N-desethyl Lidocaine vs. This compound: N-desethyl Lidocaine is a metabolite with reduced anesthetic activity, whereas the addition of hydroxy and benzyl groups in this compound may alter its pharmacokinetic profile.
3-Hydroxy Lidocaine vs. This compound: Both compounds have a hydroxy group, but the presence of the benzyl group in this compound may affect its metabolic stability and binding affinity.
属性
CAS 编号 |
1797131-04-4 |
|---|---|
分子式 |
C19H24N2O2 |
分子量 |
312.413 |
IUPAC 名称 |
2-[benzyl(ethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H24N2O2/c1-4-21(12-16-8-6-5-7-9-16)13-18(23)20-19-14(2)10-11-17(22)15(19)3/h5-11,22H,4,12-13H2,1-3H3,(H,20,23) |
InChI 键 |
KCZFPHJLDUMDCL-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)O)C |
同义词 |
2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)

![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)
